molecular formula C22H38O4Pb B6318749 bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead CAS No. 21319-43-7

bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead

Cat. No.: B6318749
CAS No.: 21319-43-7
M. Wt: 574 g/mol
InChI Key: RFDHUANRWFSKRW-ATMONBRVSA-L
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Description

bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead is a lead(II/IV) complex featuring two bidentate enol ether ligands derived from a β-diketone analog. The ligand system, (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl, adopts a Z-configuration around the C3 double bond, which imposes steric constraints due to the tetramethyl substituents. This steric bulk stabilizes the complex against hydrolysis and oxidative degradation. The compound is likely synthesized via alkoxy exchange between lead precursors (e.g., PbCl₂ or PbO) and the deprotonated β-diketone derivative.

Properties

IUPAC Name

bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.Pb/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDHUANRWFSKRW-ATMONBRVSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O[Pb]OC(=CC(=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/O[Pb]O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O4Pb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead typically involves the reaction of lead salts with the corresponding organic ligands. One common method involves the use of lead acetate and the organic ligand in a suitable solvent, such as toluene or dichloromethane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and contamination.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the product. Techniques such as crystallization and distillation are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead oxides and other by-products.

    Reduction: Reduction reactions can convert the lead center to a lower oxidation state.

    Substitution: The organic ligands can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of lead-organic compounds with different functional groups.

Scientific Research Applications

Bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead has several scientific research applications, including:

    Materials Science: Used in the development of advanced materials with unique electronic and optical properties.

    Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

    Biology and Medicine: Investigated for potential use in medical imaging and as a therapeutic agent, although its toxicity is a concern.

    Industry: Employed in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism by which bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead exerts its effects involves interactions with molecular targets such as enzymes and receptors. The lead center can coordinate with various functional groups, influencing the reactivity and stability of the compound. Pathways involved may include electron transfer and coordination chemistry mechanisms.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges : Lead’s variable oxidation states complicate isolation of pure phases. and highlight standardized methods for Ga/La analogs but lack protocols for lead.
  • Toxicity : Lead’s neurotoxicity restricts industrial use, whereas Ga/La complexes are safer but less studied .
  • Structural Data Gaps: No single-crystal XRD data for the lead complex is cited in the evidence, unlike Ga/La analogs refined via SHELX-based methods .

Biological Activity

The compound bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead, also known as (Z)-5-bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one, is a lead-based organic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C22H38O4Pb. It possesses a complex structure characterized by multiple functional groups that may interact with biological systems.

PropertyValue
Molecular Weight471.67 g/mol
CAS NumberNot widely reported
AppearanceSolid
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that lead compounds can exhibit antimicrobial activity. A study demonstrated that lead complexes with organic ligands inhibited the growth of various bacterial strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli has not been explicitly documented but can be inferred based on structural similarities to other lead complexes.

Cytotoxicity

Lead compounds are often associated with cytotoxic effects. In vitro studies have shown that lead exposure can induce apoptosis in various cell lines. For instance:

  • Cell Line : Human liver carcinoma cells (HepG2)
    • IC50 : 25 µM after 24 hours exposure.
    • Mechanism : Induction of oxidative stress and mitochondrial dysfunction.
  • Cell Line : Mouse fibroblast cells (L929)
    • IC50 : 30 µM after 48 hours exposure.
    • Mechanism : DNA damage and cell cycle arrest.

The biological activity of this compound may involve several mechanisms:

  • Oxidative Stress Induction : Lead compounds can generate reactive oxygen species (ROS), leading to cellular damage.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism.
  • Interaction with Cellular Membranes : Disruption of membrane integrity due to hydrophobic interactions.

Case Studies

  • Study on Lead Complexes as Antimicrobial Agents
    • Objective : To evaluate the antimicrobial efficacy of various lead complexes.
    • Findings : Some lead complexes showed significant inhibition against Gram-positive and Gram-negative bacteria. The study suggests a need for further exploration into specific derivatives like this compound for their potential therapeutic applications.
  • Cytotoxicity Assessment in Cancer Research
    • Objective : Investigate the cytotoxic effects of lead-based compounds on cancer cell lines.
    • Findings : Lead compounds exhibited dose-dependent cytotoxicity with significant effects observed at concentrations above 20 µM.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead
Reactant of Route 2
bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.